molecular formula C22H20N2O4 B12007906 Dibenzyl benzene-1,4-diylbiscarbamate CAS No. 6324-63-6

Dibenzyl benzene-1,4-diylbiscarbamate

Cat. No.: B12007906
CAS No.: 6324-63-6
M. Wt: 376.4 g/mol
InChI Key: SNFCBVWYMIBEOQ-UHFFFAOYSA-N
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Description

Dibenzyl benzene-1,4-diylbiscarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two benzyl groups attached to a benzene ring through carbamate linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl benzene-1,4-diylbiscarbamate typically involves the reaction of benzyl isocyanate with benzene-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl isocyanate+Benzene-1,4-diolDibenzyl benzene-1,4-diylbiscarbamate\text{Benzyl isocyanate} + \text{Benzene-1,4-diol} \rightarrow \text{this compound} Benzyl isocyanate+Benzene-1,4-diol→Dibenzyl benzene-1,4-diylbiscarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl benzene-1,4-diylbiscarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibenzyl benzene-1,4-diylbiscarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dibenzyl benzene-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl disulfide
  • Dibenzyl sulfide
  • Bibenzyl

Uniqueness

Dibenzyl benzene-1,4-diylbiscarbamate is unique due to its specific structure, which allows for versatile reactivity and potential applications. Unlike other similar compounds, it contains carbamate linkages, which impart distinct chemical and biological properties.

Properties

CAS No.

6324-63-6

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl N-[4-(phenylmethoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C22H20N2O4/c25-21(27-15-17-7-3-1-4-8-17)23-19-11-13-20(14-12-19)24-22(26)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

SNFCBVWYMIBEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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